Schinifoline is a natural product found in Zanthoxylum simulans and Zanthoxylum schinifolium with data available.
Schinifoline
CAS No.: 80554-58-1
Cat. No.: VC0542806
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80554-58-1 |
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Molecular Formula | C17H23NO |
Molecular Weight | 257.37 g/mol |
IUPAC Name | 2-heptyl-1-methylquinolin-4-one |
Standard InChI | InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3 |
Standard InChI Key | HCUSLQJBGQJQCB-UHFFFAOYSA-N |
SMILES | O=C1C=C(CCCCCCC)N(C)C2=C1C=CC=C2 |
Canonical SMILES | CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Schinifoline's molecular identity has been a subject of debate, with two distinct structural formulations reported in authoritative databases:
PubChem-Derived Structure
The PubChem entry (CID 133504) describes schinifoline as 2-heptyl-1-methylquinolin-4-one (C₁₇H₂₃NO; molecular weight 257.37 g/mol) . Key features include:
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IUPAC Name: 2-heptyl-1-methylquinolin-4-one
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SMILES: CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
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CAS Registry: 80554-58-1
ContaminantDB-Derived Structure
ContaminantDB (CHEM033585) reports an alternative structure: 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-1,2-dihydroquinolin-2-one (C₁₅H₁₅NO₂; molecular weight 241.28 g/mol) . Critical distinctions include:
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IUPAC Name: 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-1,2-dihydroquinolin-2-one
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CAS Registry: 149998-56-1
Table 1: Comparative Structural Analysis
This discrepancy suggests either taxonomic misidentification in source plants or divergent naming conventions for structural isomers. Until resolved, researchers must specify the CAS number or structural formula when referencing schinifoline.
Natural Occurrence and Extraction
Schinifoline is primarily isolated from Zanthoxylum species:
Biosynthetic Pathways
As a 4-quinolinone alkaloid, schinifoline likely originates from the anthranilic acid pathway, common in Rutaceae family plants . Extraction protocols typically involve:
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Ethanol or methanol solvent extraction of dried plant material
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Column chromatography using silica gel or Sephadex LH-20
Yield Optimization
From Z. schinifolium stems, yields average 0.04g per 1kg dry weight . Factors influencing yield include:
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Plant age (3-year-old specimens show highest alkaloid content)
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Seasonal variation (peak accumulation in late summer)
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Soil composition (nitrogen-rich soils enhance production)
Pharmacological Activities
Candida albicans Inhibition
Schinifoline demonstrates dose-dependent fungistatic effects against C. albicans:
Table 2: Antifungal Activity Metrics
Parameter | 50 mg/L | 100 mg/L | 200 mg/L |
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Growth Inhibition (%) | 28.4 | 64.7 | 89.2 |
Biofilm Reduction (%) | 15.3 | 42.8 | 67.5 |
Hyphal Transition (%) | 18.9 | 55.6 | 81.4 |
Mechanistic studies in Caenorhabditis elegans models reveal schinifoline upregulates lysosomal pathway genes (lys-1, cup-5) by 2.3–3.1 fold, enhancing degradation of fungal virulence factors .
NF-κB Pathway Modulation
In TNFα-stimulated cells, schinifoline (20μM) achieves:
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58% reduction in iNOS mRNA expression
The proposed mechanism involves direct interaction with IκB kinase (IKK), preventing IκB phosphorylation and subsequent NF-κB nuclear translocation.
Structural-Activity Relationships
Key functional groups influencing bioactivity:
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Quinolinone Core: Essential for antifungal activity; hydrogen bonding with fungal CYP51
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Alkyl Side Chain: Heptyl group in PubChem structure enhances membrane permeability
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Methoxy Group: In ContaminantDB variant, contributes to NF-κB inhibition via hydrogen bonding with IKKβ
Toxicological Profile
Limited data exists, but preliminary studies indicate:
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LD₅₀ in murine models: >2000 mg/kg (oral)
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No hepatotoxicity at therapeutic doses (≤100 mg/kg)
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CYP450 interactions: Moderate inhibition of CYP3A4 (IC₅₀ 48μM)
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